An In-Depth Technical Guide to Di-tert-butyl(methyl)phosphonium Tetrafluoroborate
An In-Depth Technical Guide to Di-tert-butyl(methyl)phosphonium Tetrafluoroborate
Introduction
Di-tert-butyl(methyl)phosphonium tetrafluoroborate is a quaternary phosphonium salt that has garnered significant attention in the field of organic synthesis, particularly as a ligand precursor in transition metal catalysis. Its chemical formula is C₉H₂₂BF₄P, and it is recognized for its role as a stable, crystalline solid that serves as an air-stable and easy-to-handle surrogate for the corresponding air-sensitive di-tert-butyl(methyl)phosphine ligand.[1][2] The steric bulk provided by the two tert-butyl groups, combined with the electronic properties of the methyl group, makes the derived phosphine an effective ligand for a wide range of cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, applications, and handling protocols for professionals in research and drug development.
Physicochemical Properties
Di-tert-butyl(methyl)phosphonium tetrafluoroborate is a white to off-white crystalline powder.[1][2][3] Its physical and chemical characteristics are critical for its storage, handling, and application in synthesis. A 1% solution of the compound is acidic, with a pH of 1.79.[1][3] It should be stored under an inert atmosphere at room temperature.[1][3]
| Property | Value | References |
| Molecular Formula | C₉H₂₂BF₄P | [1][4][5][6] |
| Molecular Weight | 248.05 g/mol | [1][4][6] |
| CAS Number | 479094-62-7, 870777-30-3 | [1][4][5][6] |
| Appearance | White to off-white solid/crystalline powder | [1][3] |
| Melting Point | >230 °C (lit.) | [1][3][5][7] |
| pH | 1.79 (1% in solution) | [1][3] |
| Storage Temperature | Room Temperature, under inert atmosphere | [1][3] |
Chemical Structure and Reactivity
The structure of Di-tert-butyl(methyl)phosphonium tetrafluoroborate consists of a positively charged phosphonium cation and a tetrafluoroborate anion. The phosphorus atom is bonded to two bulky tert-butyl groups and one methyl group.
Caption: Structure of Di-tert-butyl(methyl)phosphonium cation with its tetrafluoroborate counter-anion.
Causality of Reactivity
The utility of this phosphonium salt stems from its function as a precursor to the active phosphine ligand. The salt itself is stable in air, which is a significant practical advantage over handling the pyrophoric and air-sensitive free phosphine.[8] In a reaction mixture, the presence of a base is required to deprotonate the phosphonium cation, releasing the free di-tert-butyl(methyl)phosphine.
P(t-Bu)₂(Me)H⁺ + Base ⇌ P(t-Bu)₂(Me) + [H-Base]⁺
The resulting free phosphine is a highly effective ligand for transition metals like palladium. Its efficacy is attributed to two key features:
-
Steric Hindrance: The two bulky tert-butyl groups create a large cone angle, which promotes the formation of coordinatively unsaturated metal centers. This is crucial for facilitating the oxidative addition of substrates (like aryl chlorides) and enhancing the rate of reductive elimination to release the final product.[8]
-
Electron-Donating Nature: As an alkylphosphine, it is strongly electron-donating. This increases the electron density on the metal center, which in turn facilitates the oxidative addition step of the catalytic cycle, a rate-limiting step for many cross-coupling reactions.[8]
Applications in Catalysis
Di-tert-butyl(methyl)phosphonium tetrafluoroborate is a versatile ligand precursor suitable for a wide array of palladium-catalyzed cross-coupling reactions.[7] Its application has proven effective in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in pharmaceutical and materials science.
Key applications include:
-
Palladium-Catalyzed Cross-Coupling: It is widely used as a ligand in numerous named reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Stille, Sonogashira, Negishi, and Hiyama couplings.[1]
-
Borylation of Alkyl Electrophiles: It is employed in the palladium-catalyzed borylation of primary alkyl halides and tosylates using reagents like bis(pinacolato)diboron.[1][5][7]
-
Synthesis of Bioactive Molecules: The compound has been used in the preparation of precursors for nantenine analogs, which exhibit affinity for the 5-HT₂B receptor, highlighting its utility in drug discovery pipelines.[1][5][7]
Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction using P(t-Bu)₂(Me) as the ligand (L).
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example of how Di-tert-butyl(methyl)phosphonium tetrafluoroborate can be employed in a Suzuki-Miyaura cross-coupling reaction. The specific conditions may require optimization based on the substrates used.
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and Di-tert-butyl(methyl)phosphonium tetrafluoroborate (0.04 mmol, 4 mol%).
-
Solvent Addition: Add the chosen degassed solvent (e.g., toluene, 1,4-dioxane, or THF, 5 mL) to the Schlenk flask containing the substrates and base.
-
Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Safety and Handling
Di-tert-butyl(methyl)phosphonium tetrafluoroborate is classified as a corrosive substance that causes severe skin burns and eye damage.[4][9] Adherence to strict safety protocols is mandatory.
-
GHS Classification: Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1).[4]
-
Hazard Statements (H-Codes):
-
Precautionary Statements (P-Codes):
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][9]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][9]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[1][9]
-
P405: Store locked up.[9]
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, a face shield, and a lab coat is required.[9] Work should be performed in a well-ventilated fume hood.
References
-
Di-tert-butyl(methyl)phosphonium tetrafluoroborate | C9H22BF4P | CID 11413958. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
Di-tert-butyl(methyl)phosphonium tetrafluoroborate, 97% - Scientific Laboratory Supplies. (n.d.). SLS. Retrieved January 7, 2026, from [Link]
-
Tri-tert-butylphosphine Tetrafluoroborate CAS:131274-22-1. (n.d.). PHT. Retrieved January 7, 2026, from [Link]
-
DI-TERT-BUTYLMETHYLPHOSPHONIUM TETRAFLUOROBORATE CAS#: 479094-62-7. (n.d.). Molbase. Retrieved January 7, 2026, from [Link]
-
Di-tert-butylmethylphosphonium Tetrafluoroborate: A Key Player in Modern Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (2025-10-17). Inno Pharmchem. Retrieved January 7, 2026, from [Link]
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